Adipate

Description

Historical Perspectives on Adipate Research Evolution

The genesis of this compound research can be traced back to the discovery of adipic acid itself. Auguste Laurent first identified adipic acid in 1837 through the oxidation of various fats with nitric acid, from which it derives its name (from Latin adeps, meaning "animal fat") wikipedia.org. This early chemical investigation laid the groundwork for understanding the fundamental properties of this dicarboxylic acid.

The industrial significance of adipic acid, primarily as a precursor for nylon production, spurred extensive research into its synthesis methods. Historically, the most prevalent industrial method involves the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) (known as KA oil) using nitric acid wikipedia.orgbiorxiv.org. Alternative synthetic routes have also been developed, including the hydrocarboxylation of butadiene, which yields adipic acid through a process involving hydroisomerization to adiponitrile (B1665535), followed by hydrolysis wikipedia.orgbiorxiv.org.

More recent historical developments in this compound research have focused on sustainable and bio-based synthesis approaches. For instance, studies have explored the preparation of this compound esters or thioesters from biomass-derived carbon sources, such as carbohydrates (e.g., glucose, fructose, starch, cellulose) google.com. Research has also investigated the biocatalytic synthesis of this compound esters, utilizing enzymes like Candida antarctica lipase (B570770) for the esterification of adipic acid with various alcohols biorxiv.org. The evolution of this compound research reflects a shift from purely chemical synthesis to incorporating greener, more efficient, and biologically inspired methodologies.

Interdisciplinary Relevance of this compound in Modern Chemical Science

This compound compounds demonstrate significant interdisciplinary relevance in modern chemical science, impacting fields from polymer chemistry and materials science to pharmaceuticals and biological research. Their utility stems from the ability to form diverse esters and polymers with tunable properties.

In polymer science , adipates are crucial as plasticizers and monomers for biodegradable polymers. For example, di(2-ethylhexyl) this compound (DEHA) is a widely used plasticizer in flexible poly(vinyl chloride) (PVC) products, with research characterizing its physical properties such as boiling point, melting point, density, and solubility iarc.frnih.gov. Dibutyl this compound also functions as a plasticizer cir-safety.org. Dimethyl this compound (DMA) is recognized as a solvent and plasticizer, noted for its biodegradability and low bioaccumulation potential, making it attractive for environmentally conscious formulations chemicalbook.comfactmr.com.

Research into biodegradable polyesters frequently incorporates this compound units. Poly(butylene this compound-co-terephthalate) (PBAT) is a significant biodegradable co-polyester, widely studied for its use in films due to its flexibility and processability nih.govresearchgate.net. Studies investigate its cocrystallization behavior and the impact of additives like olive leaf extract and cellulose (B213188) nanocrystals on its antioxidant properties and physical characteristics for functional packaging applications chalmers.seresearchgate.net. Similarly, poly(butylene succinate-co-adipate) (PBSA) has been a subject of research, focusing on its microstructural changes upon orientation and the resultant effects on gas permeabilities, tensile, and optical properties researchgate.net.

Materials science benefits from this compound derivatives in the development of novel biomaterials. Poly(glycerol this compound) (PGA) is an aliphatic polyester (B1180765) of glycerol (B35011) currently being explored for tissue engineering applications. Research investigates the synthesis of PGA prepolymers and their crosslinking into network materials, with studies focusing on their mechanical properties and potential for soft tissue regeneration frontiersin.orgnih.gov. The synthesis of cellulose this compound derivatives has also been explored for their potential as biopolymers in drug delivery systems, where water-dispersion or swelling properties are desired researchgate.net.

In pharmaceutical and biological research , adipates are gaining attention for various roles. Lithium this compound (hexanedioic acid, lithium salt (1:2)) is of interest for its potential applications in pharmaceuticals, including its exploration as an excipient to enhance drug delivery and stability, and in biological research for its effects on cellular metabolism and signaling pathways ontosight.ai. Adipic acid itself is a precursor in the synthesis of certain drugs and pharmaceutical intermediates ontosight.ai. Furthermore, research has investigated the presence of adipates like DEHA in food components, highlighting their relevance in studies concerning human exposure and health researchgate.net.

The synthesis of various this compound derivatives, such as titanium this compound, has been investigated for its catalytic efficiency in ester exchange reactions, providing a feasible process for synthesizing compounds like diisooctyl this compound from industrial by-products rsc.org. The use of low-intensity ultrasound in the polycondensation of diethylene glycol and adipic acid to form poly(diethylene glycol this compound) demonstrates ongoing efforts to optimize synthesis processes for high-molecular-weight compounds researchgate.net.

The broad utility and ongoing academic investigation into this compound compounds underscore their continued importance in advancing chemical science and developing innovative solutions across diverse fields.

Table 1: Physicochemical Properties of Selected this compound Compounds

| Compound Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility in Water | Other Solubilities |

| Adipic Acid | 146.142 wikipedia.org | 337.5 wikipedia.org | 152.1 wikipedia.org | 1.360 wikipedia.org | 24 g/L (25 °C) wikipedia.org | Very soluble in methanol, ethanol (B145695); soluble in acetone, acetic acid wikipedia.org |

| Di(2-ethylhexyl) this compound (DEHA) | - | 417 iarc.fr | -67.8 iarc.fr | 0.922 (20 °C) iarc.fr | < 200 mg/L (20 °C) iarc.fr | Very soluble in acetone, diethyl ether, ethanol iarc.fr |

| Dibutyl this compound | 258.36 cir-safety.org | 165 cir-safety.org | ~ -32.4 cir-safety.org | 0.962 cir-safety.org | - | Soluble in alcohol and ethanol cir-safety.org |

| Dimethyl this compound (DMA) | - | 109-110/14 mmHg chemicalbook.com | 8 chemicalbook.com | 1.062 (20 °C) chemicalbook.com | Sparingly soluble chemicalbook.com | Soluble in alcohol and ether chemicalbook.com |

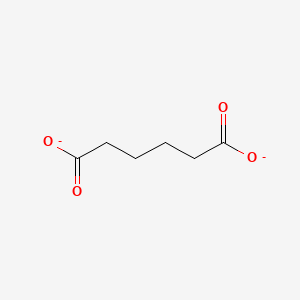

Structure

3D Structure

Propriétés

Numéro CAS |

764-65-8 |

|---|---|

Formule moléculaire |

C6H8O4-2 |

Poids moléculaire |

144.12 g/mol |

Nom IUPAC |

hexanedioate |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2 |

Clé InChI |

WNLRTRBMVRJNCN-UHFFFAOYSA-L |

SMILES |

C(CCC(=O)[O-])CC(=O)[O-] |

SMILES canonique |

C(CCC(=O)[O-])CC(=O)[O-] |

Autres numéros CAS |

764-65-8 |

Synonymes |

adipate adipic acid adipic acid, calcium salt adipic acid, Cu salt adipic acid, Cu(+2) salt adipic acid, Cu(+2) salt (1:1) adipic acid, diammonium salt adipic acid, disodium salt adipic acid, Mg salt (1:1) adipic acid, monoammonium salt adipic acid, nickel salt adipic acid, potassium salt adipic acid, sodium salt ammonium adipate diammonium adipate hexanedioic acid magnesium adipate sodium adipate |

Origine du produit |

United States |

Synthesis of Adipate Esters and Adipic Acid

Industrial Synthesis of Adipic Acid

The predominant industrial method for adipic acid production involves the oxidation of "KA oil," a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) thegoodscentscompany.comresearchgate.netasianresassoc.org. This process typically utilizes concentrated nitric acid as an oxidant in the presence of copper/ammonium metavanadate catalysts thegoodscentscompany.combohrium.comresearchgate.netasianresassoc.org. Despite its high yield (92-96%), this method is associated with the emission of nitrous oxide (N₂O), a potent greenhouse gas contributing to ozone depletion and global warming thegoodscentscompany.combohrium.comwiserpub.comaaup.edutandfonline.com. Consequently, significant research efforts are directed towards developing cleaner and more sustainable synthetic routes bohrium.comaaup.edu.

Alternative and greener approaches include:

Catalytic Oxidation of 1,6-Hexanediol (B165255) (1,6-HDO): Bio-based adipic acid can be synthesized through the catalytic oxidation of 1,6-HDO using oxygen or air as the oxidant researchgate.net. Platinum-based catalysts (e.g., Pt/C, Pt/Al₂O₃, Pt/TiO₂) have shown effectiveness, with yields of adipic acid reaching up to 91% researchgate.net. Gold catalysts, such as 1.0 wt% Au/C, have also demonstrated high yields (97%) of sodium adipate from 1,6-HDO researchgate.net.

Electrocatalytic Synthesis: Electrocatalytic strategies offer a promising avenue, such as the oxidation of cyclohexanone to adipic acid coupled with hydrogen production over nickel hydroxide (B78521) (Ni(OH)₂) catalysts wiserpub.com. Ligand modification, like with sodium dodecyl sulfonate (SDS), can enhance productivity and faradaic efficiency wiserpub.com.

Direct Oxidation of Cyclohexane (B81311): Research explores the direct catalytic oxidation of cyclohexane to adipic acid using bimetallic catalysts (e.g., Au-Pd/TiO₂) under mild conditions, aiming for a one-step, environmentally friendly process mdpi.com.

Oxidation with Hydrogen Peroxide: Environmentally benign methods involve the catalytic oxidation of cyclohexanone or cyclohexene (B86901) with hydrogen peroxide (H₂O₂) in the presence of tungsten-based catalysts (e.g., H₂WO₄, Na₂WO₄) under solvent-free conditions, achieving high yields and selectivities aaup.edu.

Esterification of Adipic Acid to this compound Esters

This compound esters are typically synthesized by reacting adipic acid with an alcohol at elevated temperatures, often in the presence of metal or chemical catalysts mdpi.com. This esterification process is reversible, and prolonged reaction times can lead to hydrolysis mdpi.com. Due to challenges associated with homogeneous chemical catalysts, such as product separation, corrosive acid handling, and high energy consumption, there is growing interest in green synthesis methods mdpi.com. Enzymatic catalysis, particularly using immobilized enzymes in organic media, offers a promising approach to overcome these limitations mdpi.com.

Degradation Mechanisms of Adipate Compounds

Chemical Degradation of this compound

This compound esters, being susceptible to hydrolysis, can undergo chemical degradation, particularly under alkaline conditions. This process leads to the cleavage of ester bonds, yielding adipic acid and the corresponding alcohol. Studies on polyesters containing this compound units, such as poly(butylene this compound-co-terephthalate) (PBAT), demonstrate that ester hydrolysis can occur in natural environments. For instance, chemical degradation of poly(butylene this compound-co-furanoate) (PBAF) has been investigated in aqueous 1 M NaOH solution.

Enzymatic Degradation of this compound

Enzymatic degradation plays a significant role in the breakdown of this compound-containing compounds, especially polyesters. Esterase enzymes can catalyze the hydrolysis of this compound esters, releasing adipic acid and the respective alcohol. Research highlights the enzymatic degradation of biodegradable polyesters like poly(butylene this compound-co-terephthalate) (PBAT) and poly(butylene this compound-co-furanoate) (PBAF) by various enzymes. For example, lipase (B570770) from Thermomyces lanuginosus has been used to study the enzymatic degradation of PBAF. Similarly, the thermophilic actinomycete Thermobifida fusca FXJ-1 has demonstrated efficient degradation of PBAT films, yielding adipic acid, terephthalic acid, and various butylene this compound and terephthalate (B1205515) products through ester bond cleavage.

Advanced Analytical and Spectroscopic Characterization of Adipate Structures and Reactions

Chromatographic Techniques and Hyphenated Systems

Chromatographic techniques are indispensable for the separation and subsequent analysis of adipate compounds due to their diverse chemical structures and the complexity of samples in which they are found. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods, frequently coupled with powerful detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy have proven to be potent methods for the separation and identification of this compound esters in environmental and related samples researchgate.netoup.comoup.com. These hyphenated systems allow for the identification of various this compound plasticizers, such as diethyl this compound, dibutyl this compound, diisobutyl this compound, bis(2-butoxyethyl) this compound, and di-2-ethylhexyl this compound (DEHA), in matrices like human serum researchgate.net. The distinction between geometrical isomers, such as di(2-ethylhexyl) this compound and di-n-octyl this compound, can be made based on temperature-programmed retention indices obtained from GC oup.comoup.com. The characteristic peak at mass 129 in the mass spectra of this compound esters is a key indicator, though it is not definitive proof as other diesters like succinates can also exhibit this peak oup.com.

High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for the detection and structural determination of adipates, exemplified by the detection of di(2-ethylhexyl) this compound (DEHA) in Antarctic krill, with subsequent confirmation by GC-MS and infrared chromatography polarresearch.net. These techniques are crucial for monitoring reaction progress and identifying intermediates or final products in synthesis processes, such as the formation of dimethylthis compound (DMA) from this compound-based polymeric plasticizers via transmethylation for GC-MS analysis nih.gov.

Chromatographic methods are extensively used for the precise quantification of this compound species across various applications. GC-MS is widely employed for the simultaneous determination of this compound plasticizers in diverse food products, including ham sausage, cheese, meat, biscuits, cake, and infant formula researchgate.netnih.govifoodmm.cncore.ac.ukjst.go.jp. For instance, a GC/MS method was developed and validated for determining this compound plasticizers in ham sausage migrated from polyvinylidene chloride (PVDC) packaging film, achieving detection limits in the range of 0.7-4.5 ng/mL for various phthalates and adipates researchgate.net.

Table 1: Examples of this compound Quantification by GC-MS in Various Matrices researchgate.netnih.govifoodmm.cnscielo.org.mx

| Analyte Class | Matrix | Quantification Method | Detection Limit (LOD) / Quantification Limit (LOQ) | Recovery Range (%) | Reference |

| This compound plasticizers | Human serum | GC/MS | 0.7-4.5 ng/mL (LOD) | 91.0-110.2% | researchgate.net |

| Polymeric plasticizers | Foods | GC-MS (SIM) | 0.1 mg/kg (LOD) | ~96% | nih.gov |

| 8 this compound plasticizers | Infant formula | Isotope Dilution GC-MS | 0.08-0.12 mg/kg (LOD), 0.2-0.4 mg/kg (LOQ) | 94.8-103.3% | ifoodmm.cn |

| Di(2-ethylhexyl) this compound (DEHA) | Maize tortilla | GC-MS/MS (MRM) | 0.94 µg/kg (LOQ) | Not specified | scielo.org.mx |

The this compound content in acetylated di-starch adipates can be quantitatively determined using gas-liquid chromatography with a flame ionization detector (GC-FID) after hydrolysis and silylation of the adipic acid eurofins.comnih.govoup.com. This method, which involves the formation of a silyl (B83357) derivative of adipic acid and the use of glutaric acid as an internal standard, has shown recovery levels of 97-102.5% for adipic acid fortified in starches oup.com. Isotope dilution-gas chromatography-mass spectrometry (ID-GC-MS) is particularly valuable for accurate and trace analysis of adipates in complex matrices like edible oils, offering high precision and recovery rates nih.govifoodmm.cnnih.gov.

Application in Reaction Monitoring and Product Identification

Spectroscopic Methods

Spectroscopic techniques provide crucial insights into the molecular structure, functional groups, and conformational aspects of this compound compounds, and are also instrumental in monitoring dynamic processes.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are frequently used in conjunction for the structural elucidation and molecular confirmation of this compound esters oup.comoup.com. IR spectra provide information about the functional groups present, such as the characteristic carbonyl stretch of esters, while mass spectra confirm the molecular weight and fragmentation patterns. For example, the presence of a peak at mass 129 in the mass spectra is characteristic of this compound esters, although it requires complementary data for definitive proof oup.com. The synthesis of new asymmetric esters based on adipic acid and ethoxylated butanol has been confirmed through their IR spectra mdpi.com.

Table 2: Spectroscopic Techniques for this compound Characterization oup.comoup.commdpi.commdpi.com

| Technique | Application | Key Findings / Information Provided | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of this compound esters, distinguishing isomers | Retention indices, characteristic mass fragments (e.g., m/z 129 for adipates), molecular weight, fragmentation patterns. | oup.comoup.commdpi.com |

| Gas Chromatography-Fourier Transform Infrared (GC-FTIR) | Identification of this compound esters | Infrared spectra provide functional group information, confirming molecular structure. | oup.comoup.com |

| Infrared (IR) Spectroscopy | Confirmation of synthesis, functional group analysis | Presence of characteristic functional groups (e.g., ester carbonyl), confirming the successful synthesis of new this compound derivatives. | mdpi.com |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) | Assessment of plasticizing properties and polymer characteristics, indicating changes during polymerization or degradation. | mdpi.com |

Spectroscopic methods, particularly when combined with other analytical techniques, are vital for monitoring the synthesis and degradation of this compound-based polymers. For instance, the thermal-oxidation mechanism of dioctyl this compound (DOA) base oil has been investigated by analyzing thermal-oxidation products using GC-MS, which helped propose thermal-oxidative degradation and polymerization mechanisms . The formation of carboxylic acids and low molecular weight monoesters, alongside high molecular weight polymerization products, was observed, indicating complex degradation pathways .

Differential Scanning Calorimetry (DSC) is also employed to evaluate the plasticizing properties of this compound plasticizers by determining the glass transition temperature (Tg) of polymer composites. A decrease in Tg upon plasticizer introduction indicates effective plasticization, which is crucial for understanding the material's behavior during processing and its performance, indirectly monitoring the impact of adipates on polymer properties mdpi.com.

Structural Elucidation and Molecular Confirmation

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for the characterization of this compound compounds, offering high sensitivity and specificity for both identification and quantification. Often hyphenated with chromatographic techniques, MS provides detailed information about molecular weights, elemental compositions, and structural features through fragmentation patterns.

GC-MS is a cornerstone for the analysis of this compound esters, particularly for identifying and quantifying them in complex matrices researchgate.netoup.comoup.comifoodmm.cnscielo.org.mxnih.govmdpi.comresearchgate.netrsc.org. The electron ionization (EI) mode in GC-MS commonly produces a characteristic fragment ion at m/z 129 for this compound esters, which is a key diagnostic peak for their identification oup.commdpi.comresearchgate.net. This fragment, although shared with some other diesters, serves as a strong indicator when combined with retention time data oup.com.

For quantitative analysis, single ion monitoring (SIM) and multiple reaction monitoring (MRM) modes in GC-MS/MS are frequently utilized to enhance sensitivity and selectivity, especially for trace-level detection of adipates in environmental and food samples ifoodmm.cnscielo.org.mxmdpi.comresearchgate.netrsc.org. For example, GC-MS/MS in MRM mode has been used to determine di(2-ethylhexyl) this compound (DEHA) in maize tortillas, achieving low quantification limits scielo.org.mx. Isotope dilution mass spectrometry (ID-MS) further improves the accuracy of quantification by compensating for matrix effects and sample preparation losses, as demonstrated in the determination of this compound plasticizers in infant formula and edible oils ifoodmm.cnnih.gov.

Beyond identification and quantification, MS is crucial for understanding the degradation pathways of adipates. By analyzing the thermal-oxidation products of this compound base oils using GC-MS, researchers can identify various degradation products, including carboxylic acids and monoesters, providing insights into the degradation mechanisms and the formation of new compounds during thermal stress .

Fragmentation Pathways and Mechanism Studies

The analysis of this compound structures and their reactions through advanced analytical and spectroscopic techniques, particularly mass spectrometry (MS), provides crucial insights into their stability, bond dissociation energies, and characteristic fragmentation pathways. These studies are essential for identification, structural elucidation, and understanding the chemical behavior of adipates and their derivatives.

Fragmentation of Adipic Acid and its Monoanions

Adipic acid (hexanedioic acid), the parent dicarboxylic acid from which adipates are derived, exhibits distinct fragmentation patterns under various ionization conditions. In electron ionization mass spectrometry (EI-MS), the parent ion of adipic acid (m/z 146) is often not observed, indicating its rapid dissociation acs.org. A primary fragmentation channel observed is the loss of a water molecule, leading to a prominent peak at m/z 128 acs.orgcdnsciencepub.comresearchgate.net. This water loss can be influenced by hydrogen transfer mechanisms from the carbon chain to the carboxyl group, which can be instantaneous at high excess energies, preventing complete randomization of hydrogen atoms before elimination acs.org.

Another significant fragmentation pathway for adipic acid monoanions, especially in electrospray ionization (ESI-MS), is decarboxylation, resulting in a fragment ion at m/z 101 cdnsciencepub.comresearchgate.net. Subsequent fragmentation of the m/z 128 ion (formed after water loss) can involve sequential loss of carbon monoxide (CO), yielding an m/z 100 fragment acs.org. Further decomposition can lead to the loss of a CH₂COOH moiety, producing an ion at m/z 69 acs.org. For short-chain carboxylic acids, general fragmentation patterns also include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45) due to cleavage of bonds adjacent to the carbonyl group libretexts.org.

Fragmentation of this compound Esters and Polymers

This compound esters and polymers, such as poly(butylene this compound) (PBAd) and di(2-ethylhexyl) this compound (DEHA), exhibit fragmentation patterns characteristic of their ester linkages and alkyl chains. In matrix-assisted laser desorption/ionization time-of-flight/time-of-flight tandem mass spectrometry (MALDI-TOF/TOF-MS/MS) of PBAd, three frequently observed fragmentation pathways include:

Beta-hydrogen-transfer rearrangement : This leads to the selective cleavage of the –O–CH₂– bonds nih.gov. This McLafferty-like rearrangement mechanism can produce two stable fragments: a diol terminus and a ketene (B1206846) end group nih.gov.

–CH₂–CH₂– (beta-beta) bond cleavage : This occurs within the this compound moiety of the polymer nih.gov.

Ester bond scission : A common fragmentation route for polyesters nih.gov.

For this compound esters like didodecyl this compound, a common fragmentation pathway involves the cleavage of the ester bond, leading to the loss of the dodecyl group biosynce.com. In the case of di(2-ethylhexyl) this compound (DEHA), characteristic fragments include the loss of an alkyl group ([M-R]⁺) and oxygen-containing fragments ([M-OR]⁺) nih.gov. A peak at m/z 129 is often observed in the mass spectra of this compound esters, although this is not exclusively diagnostic for adipates as other diesters can also produce it oup.com.

When dicarboxylic acid monoesters are analyzed by ESI-MS, the loss of an alcohol molecule parallels the loss of water observed in diacid monoanions cdnsciencepub.com. These fragmentation processes can lead to the formation of reactive ynolate anions (HOOC(CH₂)ₓC≡CO⁻, where x = 3–9) cdnsciencepub.com.

Influence of Analytical Conditions and Derivatization

The observed fragmentation pathways are highly dependent on the ionization method and collision energy employed in mass spectrometry. For instance, atmospheric pressure chemical ionization (APCI) typically yields mass spectra with low and specific fragmentation, contrasting with the more extensive fragmentation seen in electron ionization irbnet.de. Collision-induced dissociation (CID) studies demonstrate that increasing collision energy can induce further fragmentation and reveal specific mechanistic pathways cdnsciencepub.comnih.gov. Derivatization, such as trimethylsilylation of hydroxy dicarboxylic acids, introduces new fragmentation patterns, including the loss of silicon-linked methyl groups and characteristic rearrangements involving the migration of trimethylsilyl (B98337) groups chalmers.se.

Detailed Research Findings and Fragmentation Data

The following table summarizes key fragmentation ions and their proposed origins for adipic acid and related this compound species, based on various mass spectrometry studies.

Table 1: Characteristic Fragmentation Ions and Pathways of Adipic Acid and Adipates

| Precursor Ion/Compound | Ionization Method | m/z of Fragment Ion | Neutral Loss (Da) | Proposed Fragment Structure/Pathway | Reference |

| Adipic Acid (M=146) | EI-MS, Photoionization | 128 | 18 (H₂O) | [M-H₂O]⁺, water loss from parent ion | acs.orgcdnsciencepub.comresearchgate.net |

| Adipic Acid (M=146) | ESI-MS (monoanion) | 101 | 45 (CO₂) | [M-CO₂]⁻, decarboxylation | cdnsciencepub.comresearchgate.net |

| Adipic Acid (M=146) | EI-MS, Photoionization | 100 | 28 (CO) | From m/z 128, sequential CO loss | acs.org |

| Adipic Acid (M=146) | EI-MS, Photoionization | 69 | 59 (CH₂COOH) | From m/z 128, loss of CH₂COOH | acs.org |

| Poly(butylene this compound) (PBAd) | MALDI-TOF/TOF-MS/MS | Variable | Variable | Beta-hydrogen-transfer rearrangement (McLafferty-like), ester bond scission, β-β bond cleavage | nih.govnih.gov |

| This compound Esters | GC-MS | 129 | - | Characteristic peak for this compound esters, though not exclusive | oup.com |

| Didodecyl this compound | MS | Variable | Dodecyl group | Cleavage of ester bond | biosynce.com |

| Dicarboxylic acid monoester anions | ESI-MS | Variable | Alcohol molecule | Loss of alcohol (parallels water loss in diacids) | cdnsciencepub.com |

| Dicarboxylic acid monoester anions | ESI-MS | Variable | Variable | Formation of ynolate anions (HOOC(CH₂)ₓC≡CO⁻) | cdnsciencepub.com |

Computational and Theoretical Investigations of Adipate Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on density functional theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic structure and energetic properties of adipate compounds. These calculations provide valuable insights into molecular geometry, reactivity, and interaction characteristics.

Quantum chemical calculations are instrumental in determining the optimized molecular geometry and analyzing the electronic structure of this compound compounds. For instance, studies on Bis(4-methoxyanilinium) this compound (4MAA) have utilized DFT with the B3LYP function and 6-311++G(d,p) basis sets to optimize its molecular geometry and analyze its vibrational and electronic properties. This includes the determination of frontier molecular orbital (FMO) energies, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), which are indicative of charge transfer within the molecule and its potential for non-linear optical (NLO) applications. Mulliken charge distribution analysis further details the charge distribution across the atoms, identifying electronegative and electropositive regions within the this compound salt.

Table 1: Computational Parameters for Bis(4-methoxyanilinium) this compound (4MAA) Geometry and Electronic Structure Analysis

| Parameter | Method/Basis Set | Key Finding | Source |

| Molecular Geometry Optimization | DFT (B3LYP) / 6-311++G(d,p) | Optimized structure, bond lengths, and angles. | |

| Electronic Properties | DFT (B3LYP) / 6-311++G(d,p) | FMO (HOMO-LUMO) energies indicating charge transfer. | |

| Charge Distribution | Mulliken Charge Analysis | Systematically studied atomic charges, identifying electronegative anions. | |

| Vibrational Spectra | DFT (B3LYP) / 6-311++G(d,p) | Computational and experimental spectra show good agreement. | |

| Hyperpolarizability | DFT (B3LYP) / 6-311++G(d,p) | Computed values suggest suitability for NLO applications. |

Computational studies are vital for elucidating the mechanisms of reactions involving this compound compounds. Monomethyl this compound, for example, serves as an intermediate in the ammoniation pathway for adiponitrile (B1665535) production. Density Functional Theory (DFT) studies have revealed that strong electron-orbital hybridization between monomethyl this compound and platinum surfaces can lower the activation energy for decarboxylation. This compound also undergoes various other chemical reactions, including esterification, hydrolysis, and oxidation, whose mechanisms can be explored computationally. The lability of the ester group in monomethyl this compound facilitates nucleophilic attack by ammonia, leading to higher conversion rates compared to diesters in certain catalytic systems.

Adsorption and interaction studies using quantum chemical methods provide insights into how this compound compounds interact with surfaces and other molecules. The interaction mechanism of adipic acid (ADPA) over nanocages, specifically X(Al/B)12Y(N/P)12, has been investigated using DFT. These studies calculated adsorption energies and analyzed changes in charge transfer values within the nanocage-drug system, indicating that adipic acid acts as an electron donor and adsorbs at electrophilic sites of the nanocages. Such computational docking studies help identify potential drug delivery properties. Furthermore, for monomethyl this compound, computational studies have explored how solvent models (e.g., implicit water via COSMO) and hybrid basis sets (e.g., B3LYP/6-311++G**) influence the accuracy of predicted adsorption energies on catalytic surfaces like platinum. Explicit solvent molecules and van der Waals corrections are considered critical for improving predictions of interfacial charge transfer and accounting for non-covalent interactions.

Reaction Mechanism Elucidation

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic perspective on this compound chemistry, allowing researchers to study conformational changes, solvent effects, diffusion, and interactions in various environments over time.

MD simulations have been applied to study the properties of ester-based lubricants, including di(2-ethylhexyl) this compound (DEHA). Nonequilibrium molecular dynamics (NEMD) and equilibrium molecular dynamics (EMD) simulations have been used to predict bulk Newtonian viscosities and densities of DEHA mixtures at different temperatures, with predictions showing good agreement with experimental measurements.

In the field of drug discovery, dynamic molecular simulations have been employed to study novel bidentate tetrazolyl-adipate anti-HIV drug candidates, such as 2,5-(5-aryl tetrazol-2yl) dimethyl this compound derivatives. Molecular docking simulations were conducted to predict binding affinities and interaction mechanisms with enzymes like CYP3A4. A 100 ns molecular dynamics simulation on the ligand-protein complex highlighted the stability of specific this compound-derived ligands within the protein, confirming their potential as inhibitors.

MD simulations are also crucial for understanding the properties of polymers incorporating this compound units. For example, all-atom molecular dynamics (AAMD) simulations have been used to investigate the dynamic structural behavior of bio-based poly(butylene this compound-co-butylene itaconate) (PBABI) copolyesters. These simulations, performed with periodic boundary conditions, analyze properties such as density, mean square displacement (MSD), radius of gyration (Rg), and accessible surface area (ASA) to understand the role of modifiers and the impact of structural deviations over time. Furthermore, multi-scale simulations, including molecular dynamics, have been used to investigate the miscibility of poly(butylene this compound-co-terephthalate) (PBAT) with other polymers like poly(lactic acid) (PLA), by analyzing solubility parameters, binding energies, and radial distribution functions (RDFs) to understand their compatibility at a molecular level.

Table 2: Applications and Findings from Molecular Dynamics Simulations of this compound Compounds

| This compound Compound/System | Simulation Type | Key Properties/Findings | Source |

| Di(2-ethylhexyl) this compound (DEHA) mixtures | NEMD, EMD | Prediction of bulk Newtonian viscosities and densities at various temperatures (e.g., 293 K, 343 K, 393 K), showing predictions within 5% of experimental densities and 75-99% of experimental viscosities. | |

| 2,5-(5-aryl tetrazol-2yl) dimethyl this compound derivatives | Molecular Docking, MD | Predictive binding affinity and interaction mechanism with CYP3A4 enzyme; 100 ns MD simulation confirmed stability of ligand-protein complexes, with activation energy levels ranging from –10.1 to –7.6 kcal/mol for ligands L1-L5, comparable to Ritonavir (–9.0 kcal/mol). | |

| Poly(butylene this compound-co-butylene itaconate) (PBABI) | All-Atom MD (AAMD) | Investigation of dynamic structural behavior, including density, mean square displacement (MSD), radius of gyration (Rg), and accessible surface area (ASA) analysis to study the effect of crosslinking points and structural deviations. Simulations were performed at 298 K and 1 atm over 1000 ps. | |

| Poly(butylene this compound-co-terephthalate)/Poly(lactic acid) blends | MD, Multi-scale Simulation | Analysis of miscibility, solubility parameters (δ), binding energies, and radial distribution functions (RDFs) to understand intermolecular interactions and compatibility. |

Catalysis in Adipate Chemistry: Design, Performance, and Mechanisms

Catalyst Design and Development for Adipate Synthesis

The pursuit of greener and more efficient this compound production has spurred the development of diverse catalyst systems, each with unique advantages in terms of selectivity, yield, and environmental impact.

Homogeneous and Heterogeneous Catalysts

Homogeneous Catalysts: Homogeneous catalysts, which are dissolved in the reaction mixture, offer high catalytic efficiency due to the availability of all catalytic sites. Adipic acid itself has been explored as a homogeneous, biodegradable catalyst for certain organic syntheses, demonstrating high product outputs (80-99%) and short reaction times under solvent-free conditions. orgchemres.org This approach aligns with green chemistry principles due to its non-toxic and biodegradable nature. orgchemres.orgresearchgate.net For instance, in the solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives, adipic acid achieved optimal yields of 92% in 32 minutes at 100°C. orgchemres.org

Heterogeneous Catalysts: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of ease of separation and recyclability, making them highly attractive for industrial applications. frontiersin.org The industrial synthesis of adipic acid traditionally involves the oxidation of cyclohexane (B81311) to a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) (KA-oil), followed by oxidation with nitric acid using manganese or cobalt catalysts. mdpi.com However, this process is associated with the emission of nitrous oxide. frontiersin.orgnih.gov

Recent advancements in heterogeneous catalysis for adipic acid synthesis have focused on cleaner oxidation methods using oxidants like hydrogen peroxide, oxygen, or ozone. researchgate.net Supported noble metal catalysts, such as gold (Au), platinum (Pt), and palladium (Pd) nanoparticles on various supports (e.g., TiO₂, ZrO₂, carbon nanotubes), have shown promising results in the direct oxidation of cyclohexane or biomass-derived feedstocks. frontiersin.orgmdpi.comresearchgate.nettandfonline.com For example, AuNPs supported on TiO₂ have demonstrated an adipic acid selectivity of 21.6% with a cyclohexane conversion of 16.4% in cyclohexane oxidation. mdpi.com Bifunctional catalysts combining metal and acid sites have also been designed to improve adipic acid yields. rsc.org

Table 1: Performance of Selected Homogeneous and Heterogeneous Catalysts in this compound Synthesis

| Catalyst Type | Catalyst Example | Substrate | Oxidant/Conditions | Yield/Selectivity (Adipic Acid) | Reference |

| Homogeneous | Adipic Acid | Benzaldehyde derivatives | Solvent-free, 100°C, 32 min | 92% yield | orgchemres.org |

| Heterogeneous | AuNPs on TiO₂ | Cyclohexane | O₂ | 21.6% selectivity, 16.4% conv. | mdpi.com |

| Heterogeneous | Co₃O₄@ZrO₂ nanostructured catalyst | Cyclohexane | Air, solvent-free, mild conditions | ~40% conversion, ~43% selectivity | researchgate.net |

| Heterogeneous | Pt/ZrO₂ | 1,6-Hexanediol (B165255) (1,6-HDO) | 0.1 MPa O₂, H₂O, 140°C | 99% yield | tandfonline.com |

| Heterogeneous | Au-Pt/ZrO₂ nano-alloys | 1,6-Hexanediol (1,6-HDO) | Aerobic oxidation, aqueous phase, 70°C, 48 h | 97% yield | tandfonline.com |

| Heterogeneous | H₃PW₄O₂₄/PEHA/ZrSBA-15 | Cyclohexene (B86901) | H₂O₂ | 89% yield | researchgate.net |

| Heterogeneous | Ni(OH)₂-SDS (surfactant-modified) | Cyclohexanone | Electrocatalytic oxidation, 0.5 M KOH, aqueous medium | 84% yield | nih.gov |

Biocatalysts and Enzymatic Approaches

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, leveraging enzymes for highly selective and efficient transformations under mild conditions. nih.govwur.nl Lipases, in particular, have gained significant interest for their ability to catalyze esterification and transesterification reactions relevant to this compound chemistry. nih.govmdpi.comresearchgate.net

For instance, immobilized lipase (B570770) from Candida antarctica (Novozym 435) has been widely used in the enzymatic synthesis of this compound esters. mdpi.comresearchgate.net Studies have shown high esterification rates (e.g., >96%) when reacting adipic acid with tert-butanol (B103910) to synthesize di-tert-butyl this compound. This enzymatic approach not only improves yield but also reduces byproduct formation compared to conventional chemical methods. In the polycondensation of 1,6-hexanediol and diethyl this compound, Novozym 435 demonstrated its versatility, with enzyme loading being a significant factor influencing the number-average molecular weight of the resulting polyester (B1180765) in bulk conditions. mdpi.com

The use of biocatalysts also extends to the production of adipic acid from biomass-derived feedstocks. For example, glucose can be oxidized to glucaric acid, which is then converted to adipic acid through deoxydehydration. xmu.edu.cn This multi-step biocatalytic pathway, often involving a combination of enzymes or microbial fermentation, represents a promising route for sustainable this compound production. frontiersin.orgxmu.edu.cn

Table 2: Key Biocatalytic Systems for this compound-Related Synthesis

| Biocatalyst/Enzyme | Substrates | Reaction Type | Key Findings/Performance | Reference |

| Novozym 435 (Lipase B) | Adipic acid + tert-butanol | Esterification | >96% esterification rates, reduced byproducts | |

| Novozym 435 (Lipase B) | 1,6-Hexanediol + Diethyl this compound | Polycondensation | Influential factor: enzyme loading (bulk conditions) | mdpi.com |

| Pt/CNT (for oxidation) | Glucose to Glucaric acid | Oxidation | 82% glucaric acid yield | xmu.edu.cn |

| Pd-ReOₓ/AC (for DODH) | Glucaric acid to Methyl this compound | Deoxydehydration | 99% yield of adipic acid (as methyl this compound) | xmu.edu.cn |

Catalytic Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for rational catalyst design and optimization.

Metal-Catalyzed Transformations

Metal-catalyzed transformations are central to many this compound synthesis routes, particularly in oxidation and hydrogenation reactions. The industrial process for adipic acid production from KA-oil (cyclohexanone/cyclohexanol mixture) involves oxidation catalyzed by copper/vanadium systems, with nitric acid as the oxidant. frontiersin.org This mechanism, while effective for high yields (92-96%), generates nitrous oxide as a byproduct. researchgate.net

In cleaner, alternative routes, the mechanism of cyclohexane oxidation to adipic acid often involves radical oxidations. For instance, a plausible reaction path over Mn-HTS catalysts suggests a series of radical oxidations initiated by oxygen or metal-oxygen complexes. unibo.it For the direct oxidation of cyclohexane, some mechanisms propose the catalytic transformation via 1,2-cyclohexanediol, involving hydrogen-atom transfer and subsequent C-C bond cleavage. rsc.org

Noble metal catalysts like Pt and Au play a role in the hydrodeoxygenation (HDO) of biomass-derived intermediates. For example, in the conversion of 2,5-furandicarboxylic acid (FDCA) to adipic acid, metal species facilitate the activation and dissociation of hydrogen, leading to hydrogenation and subsequent hydrogenolysis of C-OH bonds. tandfonline.com The mechanism for adipic acid formation from tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) in the presence of iodide species involves the iodide ion dissociating the C-O bond via an Sₙ2 mechanism, followed by reduction of the C-I bond. researchgate.net

Solid Acid/Base Catalysis

Solid acid and base catalysts offer advantages in terms of recyclability and reduced corrosiveness compared to liquid acid catalysts. In the synthesis of dioctyl this compound (DOA) from adipic acid and 2-ethylhexanol, solid acid catalysts have emerged as advantageous due to their high catalytic activity and selectivity. chemger.com

For the production of adipic acid from biomass-derived tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a combination of a solid acid (e.g., Nafion) and an iodide salt (e.g., LiI) functions as a controlled release mechanism for protons. researchgate.netrsc.org Kinetic studies suggest that the activation of THFDCA's etheric C-O bond proceeds either by direct protonation at the surface of the solid acid or by liquid-phase protons transported from the solid acid surface to the bulk solvent via an ion-exchange process. rsc.org The cleavage of the C-I bond has been identified as the rate-limiting step in this mechanism. researchgate.net

Enzyme Kinetics and Active Site Interactions

Enzymatic catalysis is characterized by specific enzyme kinetics and precise active site interactions. Enzymes, typically proteins, possess three-dimensional active sites—grooves or pockets formed by specific amino acid residues—that bind the substrate and catalyze its transformation. unizg.hr The interaction between the enzyme (E) and substrate (S) in the active site leads to the formation of a transition state. unizg.hr

The specificity of enzymatic reactions arises from the shape and electronic complementarity between the active site and the substrate. unizg.hr Substrates bind to enzymes through numerous weak noncovalent interactions, such as electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions. unizg.hr These interactions are collectively strong enough only when multiple atoms of the substrate are in close proximity to multiple atoms of the enzyme. unizg.hr

In lipase-catalyzed esterification for this compound synthesis, factors like reaction temperature can significantly influence enzyme activity and mass transfer. Higher temperatures can increase the kinetic energy of the system, promoting effective collisions between enzyme and substrate molecules, improving substrate solubility, and reducing mixture viscosity, thereby accelerating reaction rates. researchgate.net Studies on immobilized Candida antarctica lipase B (Novozym 435) have shown that optimal conditions for this compound ester synthesis are achieved by considering factors such as enzyme concentration, temperature, and substrate molar ratios. researchgate.net The flexibility of enzymes allows the active site shape to change significantly upon substrate binding, a concept known as the "induced fit" model, which facilitates catalysis. unizg.hr

Catalyst Characterization in this compound Processes

Catalyst characterization is a critical aspect of understanding the performance, stability, and deactivation mechanisms of catalysts employed in this compound-related chemical processes. By elucidating the physicochemical properties of catalytic materials, researchers can establish structure-activity relationships, optimize catalyst design, and improve reaction efficiency. This section details various characterization techniques and presents specific research findings related to catalysts used in this compound chemistry.

A range of advanced analytical techniques are utilized to probe the bulk and surface properties of catalysts. These techniques provide insights into structural features, elemental composition, surface morphology, acidity, reducibility, and active site dispersion hidenanalytical.com.

Common characterization techniques employed in this compound processes include:

X-ray Diffraction (XRD): Used to determine the bulk crystalline structure, phase composition, and crystallite size of heterogeneous catalysts hidenanalytical.comscientific.netresearchgate.netresearchgate.netresearchgate.netrsc.orgnih.gov. It is particularly useful for identifying structural changes during catalytic reactions, such as the formation of new phases or crystal transformations rsc.org.

NH3-Temperature Programmed Desorption (NH3-TPD): Employed to quantify and characterize the strength and distribution of acidic sites on the catalyst surface, which are crucial for acid-catalyzed reactions like esterification scientific.netresearchgate.net.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: Measures the specific surface area, pore volume, and average pore size of porous catalysts, properties that significantly influence reactant diffusion and active site accessibility hidenanalytical.comresearchgate.netscispace.commicromeritics.com.

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of solid catalysts hidenanalytical.comresearchgate.netnih.govresearchgate.netrsc.org.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM): Offers higher magnification imaging to reveal internal morphology, particle size, and dispersion of active metal components, including the arrangement of ordered pore structures hidenanalytical.comresearchgate.netacs.org.

X-ray Photoelectron Spectroscopy (XPS): Used for surface elemental composition analysis and determining the oxidation states of elements present on the catalyst surface hidenanalytical.comresearchgate.net.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Provides precise quantitative analysis of the elemental composition and loading of metals in catalysts researchgate.netscispace.com.

Temperature Programmed Reduction (TPR) / Oxidation (TPO): Investigates the reducibility or oxidizability of metal oxides and supported metal catalysts, offering insights into the interaction between active components and supports hidenanalytical.comresearchgate.netmicromeritics.com.

Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and chemical bonds within the catalyst structure, providing information on chemical structure and interactions researchgate.netresearchgate.net.

Thermogravimetric Analysis (TGA): Assesses the thermal stability of catalysts and can quantify weight loss associated with decomposition, desorption of adsorbed species, or phase transformations hidenanalytical.comresearchgate.netrsc.orgrsc.org.

Chemisorption (e.g., H2-TPD, CO2-TPD, Pulse Chemisorption): Quantifies the number of active sites and the dispersion of active metal phases by measuring the adsorption of specific probe molecules hidenanalytical.comresearchgate.netmicromeritics.com.

UV-Vis Spectroscopy: Can be used to determine the properties of different species on catalysts, including phase nature, oxidation state, shape, and size of particles scispace.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to analyze carbon deposits on deactivated catalysts, helping to understand deactivation mechanisms like coking rsc.org.

Detailed Research Findings

Research into this compound chemistry frequently leverages these characterization techniques to optimize catalytic performance. Several studies highlight the direct correlation between catalyst properties and their efficiency in specific reactions.

HPW/C Catalysts for Diethyl this compound Synthesis In the synthesis of diethyl this compound from adipic acid and ethanol (B145695), supported phosphotungstic acid/carbon (HPW/C) catalysts have been characterized using XRD and NH3-TPD scientific.netresearchgate.net. XRD analysis confirms the presence of HPW on the carbon support, while NH3-TPD reveals the acidity profile of the catalyst scientific.netresearchgate.net. It has been found that the acid content and the number of active centers significantly contribute to the reaction performance scientific.netresearchgate.net. Optimal performance, achieving an etherification rate of 97.3%, was observed with a 29% (w) HPW/C catalyst under specific reaction conditions scientific.netresearchgate.net. The suitable loading of HPW ensures a balance of strong and weak acidity centers, leading to enhanced catalytic activity .

Table 1: Characterization and Performance of HPW/C Catalysts for Diethyl this compound Synthesis

| Catalyst Type | Key Characterization Techniques | Key Characterization Findings | Performance Metric (Etherification Rate) |

| HPW/C | XRD, NH3-TPD | Presence of HPW, acidity profile, active centers | 97.3% (at optimal conditions) scientific.netresearchgate.net |

Cu-ZnO-TiO2 Catalysts for Dimethyl this compound Hydrogenation Copper-based catalysts, particularly Cu-ZnO-TiO2 (CZT), are crucial for the hydrogenation of dimethyl this compound (DMA) researchgate.netacs.org. Extensive characterization using techniques such as P-XRD, ICP-OES, BET, SEM-EDX, H2-TPR, CO2-TPD, H2-chemisorption, and HR-TEM has provided detailed insights researchgate.netacs.org. The synergistic effect between Cu+ and Cu0 sites, formed during the reduction of copper species, is vital for DMA hydrogenation acs.org. The addition of a third component, such as TiO2, improves copper dispersion acs.org. HR-TEM results show that CZT-2.0 (4:2:1) catalysts exhibit an ordered pore structure, contributing to a high spatiotemporal yield of 9.0 g·gcat–1·h–1 at 250 °C acs.org. This is attributed to a larger specific surface area of Cu0, providing more active hydrogen species, and a more basic surface that adsorbs more DMA molecules acs.org.

Table 2: Characterization and Performance of Cu-ZnO-TiO2 Catalysts for Dimethyl this compound Hydrogenation

| Catalyst Type | Key Characterization Techniques | Key Characterization Findings | Performance Metric (Spatiotemporal Yield) |

| Cu-ZnO-TiO2 (CZT-2.0) | P-XRD, ICP-OES, BET, SEM-EDX, H2-TPR, CO2-TPD, H2-chemisorption, HR-TEM, XPS | Synergistic Cu+/Cu0 sites, improved Cu dispersion, ordered pore structure, larger Cu0 surface area, basic surface | 9.0 g·gcat–1·h–1 (at 250 °C) acs.org |

Titanium this compound Catalysts for Diisooctyl this compound Synthesis Chelated titanium this compound catalysts, prepared via an ester-exchange reaction, have been characterized to understand their properties for the synthesis of diisooctyl this compound (DOA) researchgate.netrsc.orgrsc.org. Infrared spectroscopy (IR) confirms the chemical structure, while thermogravimetry (TGA) assesses thermal stability, showing two main weight-loss intervals corresponding to Ti-O bond breaking and residual carbon combustion researchgate.netrsc.orgrsc.org. Scanning electron microscopy (SEM) reveals a regular spherical structure with uniform size for the prepared catalysts researchgate.netrsc.orgrsc.org. These characterization findings support the high catalytic activity and thermal stability of the novel titanium this compound catalyst, enabling a high ester exchange rate of 94.23% under optimized conditions rsc.orgrsc.org.

Table 3: Characterization and Performance of Titanium this compound Catalysts for Diisooctyl this compound Synthesis

| Catalyst Type | Key Characterization Techniques | Key Characterization Findings | Performance Metric (Ester Exchange Rate) |

| Titanium this compound | IR, TGA, SEM | Chelated structure, thermal stability (decomposition at 170-580 °C), regular spherical morphology | 94.23% (under optimal conditions) rsc.orgrsc.org |

Bimetallic Gold-Iron Catalysts for Adipic Acid Production In the direct oxidation of cyclohexene to adipic acid, bimetallic gold-iron catalysts have shown promising results scispace.com. Characterization using ICP (Inductively Coupled Plasma) confirmed the metal loading, while BET analysis provided surface area data scispace.com. The study found that a specific atomic ratio of Fe/Au ≈ 0.5 yielded the best conversion (over 50%) and an excellent adipic acid selectivity of up to 90% scispace.com. This performance is attributed to a synergistic effect between gold and iron, suggesting that their specific amounts and distribution on the support surface are critical scispace.com. UV-Vis spectroscopy was also used to determine the properties of different species, including phase nature, oxidation state, shape, and size of the final particles scispace.com.

Table 4: Characterization and Performance of Bimetallic Gold-Iron Catalysts for Adipic Acid Production

| Catalyst Type | Key Characterization Techniques | Key Characterization Findings | Performance Metric (Conversion / Selectivity) |

| AuFeC (Fe/Au ≈ 0.5) | ICP, BET, UV-Vis | Specific Au and Fe loading, surface area, particle size/shape, oxidation states | >50% conversion, ~90% adipic acid selectivity scispace.com |

Zinc this compound Catalysts for CO2/Propylene (B89431) Oxide Copolymerization Zinc this compound catalysts, synthesized for the copolymerization of CO2 and propylene oxide, have been characterized by Fourier transform infrared spectroscopy (FTIR) and wide-angle X-ray diffraction (WXRD) researchgate.net. These techniques were used to determine the chemical structure and morphological features of the catalysts researchgate.net. It was observed that zinc this compound catalysts exhibiting a high degree of crystallinity and crystal quality produced polypropylene (B1209903) carbonate (PPC) with high molecular weight in high yields researchgate.net. Improving the catalytic activity of zinc this compound is significant for the commercial utilization of CO2 researchgate.net.

Table 5: Characterization and Performance of Zinc this compound Catalysts for CO2/Propylene Oxide Copolymerization

| Catalyst Type | Key Characterization Techniques | Key Characterization Findings | Performance Metric (PPC Yield / Molecular Weight) |

| Zinc this compound | FTIR, WXRD | Chemical structure, morphological features, high crystallinity, crystal quality | High yield (e.g., 110.3 g polymer/g catalyst), high molecular weight researchgate.net |

Nb2O5 Catalyst Deactivation in Dimethyl this compound Esterification The deactivation mechanisms of niobium oxide (Nb2O5) catalysts in the esterification of dimethyl this compound have been investigated using X-ray diffraction (XRD) and Liquid Chromatography-Mass Spectrometry (LC-MS) rsc.org. XRD analysis revealed that the catalytic process induces crystalline modifications in Nb2O5, with new diffraction peaks appearing after the reaction, corresponding to the formation of Nb12O29 rsc.org. This crystal transformation plays a crucial role in the deactivation process. LC-MS was used to analyze soluble carbon deposits on the catalyst, providing insights into coking as another deactivation pathway rsc.org.

Table 6: Characterization of Nb2O5 Catalyst Deactivation

| Catalyst Type | Key Characterization Techniques | Key Characterization Findings | Deactivation Mechanism Insights |

| Nb2O5 | XRD, LC-MS | Formation of Nb12O29, soluble carbon deposits | Crystal transformation, acid site coking rsc.org |

These examples demonstrate how detailed catalyst characterization is indispensable for understanding catalyst behavior, optimizing their properties, and addressing challenges like deactivation in this compound chemistry.

Advanced Materials Incorporating this compound Linkages

This compound, primarily in the form of adipic acid, is a crucial component in the synthesis of various advanced materials, including thermoplastic polyurethane resins, nylon 6-6, adhesives, synthetic lubricants, and plasticizers researchgate.net. Current research is broadening the scope of this compound linkages in novel biodegradable polymers and functional materials.

Poly(butylene this compound-co-terephthalate) (PBAT) exemplifies a biodegradable plastic material that extensively utilizes this compound linkages. PBAT is recognized for its notable flexibility, high elongation at break, hydrophilic characteristics, and favorable processing properties mdpi.com. Its capacity to degrade under both composting and soil conditions positions PBAT as a sustainable alternative to conventional plastics mdpi.com. To enhance performance and expand applications, PBAT is frequently blended with other polymers, such as poly(lactic acid) (PLA). The incorporation of starch into PLA/PBAT blends has been shown to reinforce the polymeric structure, leading to an increase in Young's modulus and glass transition temperature unipa.it. Studies on the disintegration behavior of PBAT/starch co-extruded materials in controlled composting environments have demonstrated significant improvements in disintegration rates with increasing starch content scientific.netresearchgate.net.

Table 1: Disintegration Performance of PBAT/Starch Blends in Controlled Composting

| Material Blend (Weight %) | Disintegration Percentage (90 days) scientific.netresearchgate.net |

| Ecoflex (PBAT) | 25.91% |

| Ecoflex/Starch (50:50) | 80.57% |

| Enpol (PBAT) | 56.29% |

| Enpol/Starch (50:50) | 91.08% |

Poly(ethylene this compound) (PEA) is another biodegradable, bio-based polymer under investigation. Research indicates that PEA is miscible with PLA, and lower molecular weight PEA significantly improves the miscibility and plasticization effect of PLA/PEA blends researchgate.net. Furthermore, a new poly(diethylene glycol this compound-co-neopentylglycol this compound) (PDNA) has been synthesized and characterized as an effective plasticizer for PLA, contributing to the development of more flexible biodegradable blends scientific.netresearchgate.net.

Beyond bulk polymers, poly(glycerol this compound) (PGA), an enzymatically synthesized functionalizable polyester, is being explored for its versatility in drug delivery systems and its promising applications in tissue engineering mdpi.comfrontiersin.orgnih.govuniroma1.itmdpi.com. PGA is characterized as an amorphous and hydrophilic polymer, yet it is insoluble in water despite its hydroxyl groups. The presence of pendant hydroxyl groups on the PGA backbone allows for extensive functionalization and crosslinking, enabling the creation of diverse modified polymeric materials, including elastomeric structures frontiersin.org.

In the realm of inorganic materials, this compound dianions are utilized in the formation of coordination polymers. These materials are investigated for their unique crystal structures and magnetic properties, offering avenues for designing novel functional materials rsc.orgrsc.org.

Novel this compound Derivatives and Their Synthetic Routes

The conventional industrial synthesis of adipic acid, primarily from petrochemical sources, involves processes with significant environmental drawbacks, including the emission of greenhouse gases like nitrous oxide researchgate.netresearchgate.net. This has spurred a strong impetus to develop novel this compound derivatives and more sustainable synthetic routes.

One innovative approach involves the direct synthesis of cellulose (B213188) this compound derivatives. New synthetic procedures have been developed that enable direct condensation with adipic anhydride, successfully circumventing issues like crosslinking and gelation that plagued earlier attempts researchgate.net. This method provides an efficient and versatile route to these pH-sensitive cellulose ester adipates, yielding soluble products with a substantial this compound degree of substitution (DS) up to 0.53 researchgate.net.

In the synthesis of poly(this compound)esters, a novel palladium-catalyzed isomerizing dual hydroesterificative polymerization (IDHP) strategy has emerged. This method allows for the direct synthesis of poly(this compound)esters from readily available feedstocks such as 1,3-butadiene, diols, and carbon monoxide. This atom-economical approach offers a practical and eco-friendly alternative to traditional polycondensation methods, yielding poly(this compound)esters with similar structures but through a more sustainable pathway researchgate.net.

Enzymatic synthesis is also gaining prominence for producing this compound esters. For instance, di(2-ethylhexyl)this compound (DEHA) can be obtained with nearly 100% yield through an enzymatic esterification process catalyzed by Candida antarctica lipase B at mild temperatures (50 °C) and reduced pressure mdpi.com. Furthermore, ionic liquids have proven effective as acidic catalysts and solvents for the synthesis of dialkyl succinates and adipates, achieving high yields (up to 99%) and selectivities (>99%) under mild reaction conditions (70–80 °C) mdpi.com.

The development of highly branched poly(adipic anhydride-co-mannitol this compound) represents another advancement in this compound derivative synthesis. This copolymer is synthesized via melt condensation polymerization, utilizing D-mannitol to introduce multiple branching units within the polymer molecule. This method offers a simple synthesis route with non-toxic side products and allows for the control of the degree of branching by varying mannitol (B672) percentages mdpi.com.

Research is also exploring novel bio-based precursors for this compound derivatives. For example, new cardanol-derived dicarboxylic acids, such as 2-pentadecyl-hexanedioic acid and 3-pentadecyl-hexanedioic acid (as a mixture of isomers), are being synthesized by hydrogenation and oxidation of cardanol. These derivatives show promise as versatile polymer building blocks, particularly for applications requiring good hydrolytic stability scispace.com. Additionally, new glycerol (B35011) this compound polymers with various acyl group substitutions are being synthesized for their application in preparing nanoparticles, especially for drug delivery systems brieflands.com. Another bio-based route involves the hydrogen gas-mediated deoxydehydration/hydrogenation of sugar acids, such as glucarates, leading to the high-yielding synthesis of this compound esters, which are precursors for Nylon-6,6 production from biomass-derived sources science.gov.

Integration of Synthetic Biology and Chemical Processes for this compound Production

The growing demand for sustainable and environmentally friendly production methods has spurred significant research into the biological synthesis of this compound. This contrasts sharply with the current petrochemical production route, which generates substantial greenhouse gas emissions and pollution researchgate.net. Synthetic biology and metabolic engineering are at the forefront of these efforts, making the biological synthesis of adipic acid from renewable substrates increasingly feasible researchgate.net.

Two primary biological routes for this compound synthesis are being explored:

Biological accumulation of precursors : This involves the microbial production of intermediate compounds like d-glucaric acid or cis,cis-muconic acid, which are then chemically converted to this compound researchgate.net.

Direct synthesis from carbon sources : This approach focuses on engineering microorganisms to directly produce this compound from renewable carbon feedstocks researchgate.net.

Several artificial pathways have been designed for the biosynthesis of adipic acid in engineered microbes, including the reverse degradation pathway, fatty acid degradation pathway, and indirect muconic acid conversion pathway mdpi.com. Among these, the reverse this compound degradation pathway (RADP) has garnered significant interest due to its high theoretical yield and industrialization potential mdpi.com. This pathway typically involves a series of enzymatic steps, including the action of β-ketothiolase, 3-hydroxyacyl-CoA dehydrogenase, 3-hydroxyadipyl-CoA dehydrogenase, 5-Carboxy-2-pentenoyl-CoA reductase, and succinyl-CoA synthetase nih.gov.

Significant progress has been made in engineering Escherichia coli for direct adipic acid biosynthesis. By recruiting enzymes more suitable for the synthetic reactions and increasing the availability of condensation substrates like acetyl-CoA and succinyl-CoA, researchers have successfully introduced and optimized non-natural synthetic pathways inspired by the reversal of beta-oxidation nih.gov. This optimization has led to substantial increases in production titers. For instance, fed-batch fermentation with engineered E. coli strains has achieved this compound titers of up to 57.6 g/L nih.gov, with some studies reporting even higher production of 68 g/L, representing the highest microbial production of adipic acid achieved to date mdpi.com. Glycerol has been identified as a particularly effective carbon source for adipic acid production via reverse β-oxidation in microbial systems researchgate.net.

Another promising avenue involves utilizing naturally occurring pathways in microorganisms. Thermobifida fusca B6, for example, has been identified as the first reported microorganism capable of accumulating adipic acid through its native reverse this compound degradation pathway. This strain has demonstrated impressive yields and titers, producing 2.23 g/L of adipic acid from 50 g/L glucose, with a yield of 0.045 g adipic acid per gram of glucose nih.gov.

The integration of synthetic biology with chemical processes is further supported by techno-economic and environmental assessments. Studies comparing direct fermentation of sugars to adipic acid (S1-ADA) with the hydrogenation of bio-based cis,cis-muconic acid to adipic acid (S2-ccMA-ADA) have shown that the direct fermentation pathway (S1-ADA) exhibits higher feasibility potential. It can achieve minimum selling prices and greenhouse gas emissions that are 33.3% and 78.7% lower, respectively, than those of fossil-based production biofueljournal.com.

Table 2: Select Microbial this compound Production Metrics

| Microorganism | Pathway | Carbon Source | Titer (g/L) | Yield (g/g substrate) | Reference |

| Escherichia coli | Synthetic (reverse β-oxidation) | Glucose/Glycerol | 57.6 - 68 | N/A | mdpi.comnih.gov |

| Thermobifida fusca B6 | Native (reverse this compound degradation) | Glucose | 2.23 | 0.045 | nih.gov |

Computational-Experimental Synergies in this compound Research

The complexity of this compound-related compounds and their interactions in various applications necessitates a synergistic approach combining computational modeling with experimental validation. Computational methods, such as molecular dynamics (MD) simulations and Density Functional Theory (DFT), are increasingly vital tools for understanding material properties, reaction mechanisms, and biological interactions at a molecular level researchgate.netwiserpub.comresearchgate.netacs.orgmdpi.com.

In materials science, MD simulations are extensively used to investigate the miscibility and interaction of polymers incorporating this compound linkages. For instance, studies on poly(lactic acid) (PLA) and poly(ethylene this compound) (PEA) blends utilize MD to analyze their compatibility by calculating Flory-Huggins interaction parameters and radial distribution functions, providing insights into optimal blend compositions researchgate.net. Multi-scale simulations, which integrate molecular dynamics with mesoscopic dynamics, offer a visual and quantitative understanding of the miscibility mechanisms in complex blends like poly(butylene this compound-co-terephthalate) (PBAT) and PLA, with computational predictions aligning well with experimental observations from techniques like scanning electron microscopy (SEM) and differential scanning calorimetry (DSC) researchgate.net. Computational studies have also foreseen the reinforcing effects of starch addition to PLA/PBAT matrices, which were subsequently confirmed by experimental analysis of mechanical properties unipa.it.

Computational chemistry plays a crucial role in understanding degradation processes. Time-dependent density functional theory (TDDFT) simulations have been employed to elucidate the mechanism of CO2 production during the photo-oxidative degradation of poly(butylene this compound-co-terephthalate). These simulations revealed how ultraviolet (UV) radiation promotes decarboxylation of terephthalate (B1205515) segments and oxidation/decomposition of this compound segments, with experimental validation from in situ Fourier transform infrared spectroscopy and outdoor aging tests acs.org.

Beyond materials, computational modeling extends to biological systems and synthetic pathways. Molecular dynamics simulations with force fields (e.g., CHARMM) are used to model binding affinities to proteins, while DFT calculates electronic properties to predict reactivity of this compound compounds in biological contexts . For example, in the study of polyurethane biodegradation, MD simulations and DFT-optimized ligands were instrumental in investigating the binding interactions between protease enzymes and polybutylene this compound variants, shedding light on distinct stabilizing interactions wiserpub.com. In the development of novel anti-HIV drug candidates, molecular docking and dynamic molecular simulation are used to predict binding affinity and interaction mechanisms of bidentate tetrazolyl-adipate derivatives with target enzymes aaup.edu.

Furthermore, computational tools are integral to optimizing synthetic biology approaches for this compound production. In silico tools that combine thermodynamics and stoichiometric analysis of metabolic networks are used to evaluate different adipic acid production routes. These tools help distinguish thermodynamically feasible from infeasible modes under specific metabolite concentrations, thereby aiding in the rational design of microbial strains for enhanced production nih.gov. Computational studies can also predict the influence of various parameters, such as solvent models and basis set selections, on the accuracy of predicted adsorption energies on catalytic surfaces, which is critical for designing efficient chemical synthesis routes for this compound derivatives .

This synergy between computational and experimental research accelerates the discovery, design, and optimization of this compound-related materials and processes, driving innovation across diverse scientific and industrial fields.

Conclusion

Adipate and its precursor, adipic acid, are compounds of immense significance in chemical science and industry. Ongoing research into their synthesis, degradation, analytical characterization, computational modeling, and catalytic transformations continues to advance our understanding and facilitate the development of more efficient and environmentally sustainable processes. The interdisciplinary nature of this research, integrating synthetic chemistry with advanced analytical and computational tools, is paving the way for innovations in materials science and sustainable chemical production.

Q & A

Q. What are the key physicochemical properties of adipate esters, and how do they influence experimental design in polymer science?

this compound esters, such as dioctyl this compound (DOA) and diethylhexyl this compound, exhibit low viscosity, high plasticizing efficiency, and thermal stability, making them suitable for polymer applications. To design experiments, researchers should prioritize characterizing parameters like melting point, solubility in target matrices (e.g., PVC), and compatibility with additives using techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) .

Q. What analytical methods are most effective for quantifying this compound esters in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for this compound quantification. For complex matrices (e.g., soil or serum), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should precede chromatographic analysis to minimize interference. Validation via spike-recovery experiments and calibration curves is critical to ensure accuracy .

Advanced Research Questions

Q. How can researchers optimize this compound ester synthesis to improve yield and sustainability while avoiding solvent-based systems?

Response surface methodology (RSM) with central composite rotatable design (CCRD) is effective for optimizing solvent-free enzymatic synthesis. Key factors include temperature, enzyme concentration (e.g., lipase), and agitation speed. For example, a quadratic polynomial model can predict optimal conditions for dioleyl this compound synthesis, achieving >90% yield under enzyme loading of 8% (w/w) and 60°C .

Q. What methodologies resolve contradictions in toxicological data for this compound esters, particularly regarding endocrine disruption potential?

Systematic reviews with meta-analysis should integrate in vitro (e.g., receptor-binding assays) and in vivo (rodent studies) data, accounting for dose-response relationships and metabolic pathways. For instance, conflicting results on dibutyl this compound’s safety may stem from interspecies metabolic differences; human hepatocyte models or pharmacokinetic simulations can clarify relevance .

Q. How do thermodynamic models (e.g., local composition theory) improve predictions of this compound ester behavior in mixed-solvent systems?

The Non-Random Two-Liquid (NRTL) model accounts for local composition effects in liquid mixtures, enabling accurate prediction of activity coefficients and phase equilibria. For this compound esters in polar/non-polar blends, parameters like nonrandomness (α12) must be calibrated using vapor-liquid equilibrium (VLE) data to model interactions with solvents like ethanol or hexane .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing non-linear relationships in this compound degradation kinetics under varying environmental conditions?

Use multivariate regression or artificial neural networks (ANNs) to model degradation rates as a function of pH, temperature, and microbial activity. For instance, Arrhenius-based models with Weibull distribution parameters can describe non-linear thermal degradation in soil matrices .

Q. How should researchers address missing or inconsistent data in long-term this compound leaching studies from plasticized materials?

Apply sensitivity analysis to identify critical variables (e.g., diffusion coefficients, polymer crystallinity) and employ Bayesian imputation to fill data gaps. Cross-validation with accelerated aging tests (e.g., ASTM D638) ensures reliability under extrapolated conditions .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance when studying this compound esters in human dietary exposure assessments?

Follow institutional review board (IRB) guidelines for clinical trials involving this compound-containing food packaging. Include detailed participant selection criteria (e.g., age, health status) and informed consent documentation. Data anonymization and dual-blind experimental designs minimize bias .

Q. How can raw data from this compound studies be standardized for open-access repositories to enhance reproducibility?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw chromatograms, spectral data, and instrument parameters in supplementary materials.

- Use platforms like Zenodo or Figshare with DOIs.

- Document metadata using ISA-Tab format for experimental conditions .

Literature Review and Synthesis